4-(Trimethoxysilyl)aniline
Overview
Description
Synthesis Analysis
The synthesis of 4-(Trimethoxysilyl)aniline-like compounds involves multiple steps, including amination reactions and the use of trimethylsilyl protected intermediates. For instance, the synthesis of related aniline derivatives can be achieved through reactions like SN2-Ar aminations of cyanuric chloride, N-acylations, and Williamson etherifications to produce dendritic structures with varying properties (Morar et al., 2018). Such processes highlight the complexity and the customizable nature of synthesizing organosilane compounds.
Molecular Structure Analysis
The molecular structure of organosilane compounds, including 4-(Trimethoxysilyl)aniline, plays a crucial role in determining their chemical reactivity and physical properties. Techniques like X-ray diffraction and NMR spectroscopy are commonly employed to elucidate these structures. For example, studies have provided insights into the crystalline network cohesion and molecular geometry through CH/pi type hydrogen bonds and other intermolecular interactions, emphasizing the role of molecular structure in the compound's properties (Kodjo Charles Guillaume et al., 2009).
Chemical Reactions and Properties
4-(Trimethoxysilyl)aniline and similar compounds undergo various chemical reactions, including polymerization and coupling reactions, which significantly affect their applicability. The chemical properties such as reactivity towards polymerization, ability to form copolymers with electroactive and biodegradable characteristics, and the formation of high-spin cationic states are influenced by the molecular structure and substituents present in the compound (Guo et al., 2010).
Physical Properties Analysis
The physical properties of 4-(Trimethoxysilyl)aniline derivatives, such as thermal stability, solubility, and phase behavior, are determined by their molecular architecture. These properties are critical for applications in materials science, where thermal stability and solubility in various solvents determine the compound's utility in real-world applications. Studies have shown how the synthesis method and molecular structure influence these properties, offering insights into the design of materials with desired physical characteristics (Ćirić-Marjanović et al., 2008).
Chemical Properties Analysis
The chemical properties of 4-(Trimethoxysilyl)aniline, such as its reactivity, electrochemical behavior, and interaction with other molecules, are crucial for its application in various domains. The compound’s ability to participate in electrochemical reactions, form stable polymers, and its reaction kinetics are explored through studies focusing on its synthesis and subsequent chemical behavior. For instance, the electrochemical copolymerization of aniline and derivatives highlights the compound's versatility and potential for creating conductive polymers with high stability and reversibility (Mu, 2004).
Scientific Research Applications
-
Hydrolysis Kinetics Study
- Field : Chemistry
- Application : The hydrolysis kinetics of methoxysilane coupling agents (MSCA), including phenyltrimethoxysilane and vinyltrimethoxysilane, were studied .
- Method : Fourier transform near infrared (FTNIR) spectroscopy combined with the partial least squares (PLS) model were used to study the hydrolysis kinetics .
- Results : The hydrolysis reactions were found to be second-order reactions. Both temperature and acidity could promote the hydrolysis reactions .
-
Fabrication of Electrode for Sensing Hydrogen Peroxide
- Field : Material Science
- Application : TMSPA, a monomer which can be polymerized to form poly(TMPSA), can be used to coat gold nanorods (AuNRs) to fabricate an electrode for the sensing of hydrogen peroxide .
- Method : The method involves the polymerization of TMSPA and the subsequent coating of AuNRs .
- Results : The coated AuNRs can be used as an electrode for the sensing of hydrogen peroxide .
- Fabrication of Electrode for Sensing Hydrogen Peroxide
- Field : Material Science
- Application : TMSPA is a monomer which can be polymerized to form poly(TMPSA). Poly(TMPSA) can be used to coat gold nanorods (AuNRs) to fabricate an electrode for the sensing of hydrogen peroxide .
- Method : The method involves the polymerization of TMSPA and the subsequent coating of AuNRs .
- Results : The coated AuNRs can be used as an electrode for the sensing of hydrogen peroxide .
Safety And Hazards
4-(Trimethoxysilyl)aniline is considered hazardous. It is classified as having acute toxicity, being harmful if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction, serious eye damage, and is suspected of causing genetic defects and cancer . It is also harmful to aquatic life with long-lasting effects .
properties
IUPAC Name |
4-trimethoxysilylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3Si/c1-11-14(12-2,13-3)9-6-4-8(10)5-7-9/h4-7H,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNODSORTHKVDEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1=CC=C(C=C1)N)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30955554 | |
Record name | 4-(Trimethoxysilyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30955554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trimethoxysilyl)aniline | |
CAS RN |
33976-43-1 | |
Record name | (p-Aminophenyl)trimethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33976-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Trimethoxysilyl)aniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033976431 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Trimethoxysilyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30955554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(trimethoxysilyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.051 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.